molecular formula C3H3NO2 B031594 2(3H)-oxazolone CAS No. 27584-70-9

2(3H)-oxazolone

Cat. No. B031594
CAS RN: 27584-70-9
M. Wt: 85.06 g/mol
InChI Key: XYVMOLOUBJBNBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2(3H)-oxazolone derivatives can be achieved through various methods. One approach involves the use of dodecatungstophosphoric acid (H3PW12O40), samarium, and ruthenium(III) chloride as catalysts under solvent-free conditions, which highlights the efficiency of this method in producing unsaturated 2-phenyl-5(4H)-oxazolone derivatives with high yields and short reaction times (Momeni Tikdari, Fozooni, & Hamidian, 2008).

Molecular Structure Analysis

The molecular structure of 2(3H)-oxazolone derivatives has been elucidated using various techniques. For example, the crystal structures of 2-alkoxy-5(4H)-oxazolones derived from urethane-protected amino acids were solved, providing insight into the geometry of their oxazolone ring and suggesting significant electron delocalization within the CN π-system (Crisma et al., 1997).

Chemical Reactions and Properties

2(3H)-Oxazolone is known for its versatility in chemical reactions, including its role in peptide synthesis. For instance, 2,4-Dialkyl-5(4H)-oxazolones are recognized intermediates in aminolysis reactions, with detailed studies on their reactivity with water and ammonia providing insights into the mechanism of peptide bond formation (Ciarkowski, Chen, & Benoiton, 1991).

Safety And Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, specific information about the safety and hazards of 2(3H)-oxazolone was not found in the search results .

Future Directions

The future directions of research on a compound can include potential applications, areas of interest for further study, etc. Unfortunately, specific information about the future directions of research on 2(3H)-oxazolone was not found in the search results .

properties

IUPAC Name

3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVMOLOUBJBNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181982
Record name 4-Oxazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-oxazolone

CAS RN

27584-70-9
Record name 4-Oxazolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,3-oxazol-2-one
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